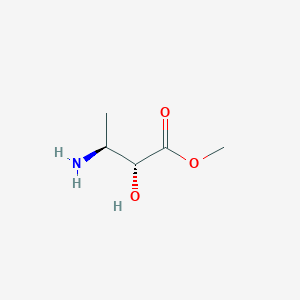

(2R,3S)-Methyl3-amino-2-hydroxybutanoate

Description

Overview of Methodological Advancements in Asymmetric Butanoate Derivative Synthesis

The synthesis of butanoate derivatives with controlled stereochemistry, such as (2R,3S)-Methyl 3-amino-2-hydroxybutanoate, has been significantly advanced through the development of powerful catalytic asymmetric methodologies. These methods offer high efficiency and stereoselectivity, moving beyond the limitations of classical approaches.

One of the most impactful advancements has been in the realm of asymmetric aldol (B89426) reactions . The direct catalytic asymmetric aldol reaction between glycinate (B8599266) Schiff bases and aldehydes provides an elegant and atom-economical route to β-hydroxy-α-amino esters. acs.org The development of sophisticated catalysts, including zinc-ProPhenol complexes and N-spiro binaphthyl-based ammonium (B1175870) catalysts, has enabled the synthesis of both syn and anti diastereomers with high levels of diastereo- and enantioselectivity. acs.orgresearchgate.net

| Methodology | Catalyst/Reagent Type | Key Features | Stereochemical Outcome |

| Asymmetric Aldol Reaction | Chiral Metal Complexes (e.g., Zinc-ProPhenol), Phase-Transfer Catalysts | Direct C-C bond formation, creates two stereocenters. | High diastereo- and enantioselectivity for both syn and anti products depending on the catalyst. |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Complexes | Dynamic kinetic resolution of α-amino-β-keto esters. | High enantiomeric purities for anti-β-hydroxy-α-amino acids. |

| Biocatalysis | Engineered Amine Dehydrogenases (AmDHs) | Reductive amination of α-hydroxy ketones, green and highly selective. | Can achieve up to >99% conversion and >99% enantiomeric excess for specific stereoisomers. |

| Organocatalysis | Chiral Brønsted bases, Proline derivatives | Metal-free catalysis, mild reaction conditions. | Can provide high diastereo- and enantioselectivity in aldol and Mannich-type reactions. |

Asymmetric hydrogenation of α-amino-β-keto esters via dynamic kinetic resolution has also emerged as a highly effective method for producing anti-β-hydroxy-α-amino acids with excellent enantiomeric purities. researchgate.net This technique utilizes chiral transition metal catalysts, such as those based on ruthenium, to selectively hydrogenate one diastereomer of the substrate more rapidly than the other.

More recently, biocatalysis has provided a green and highly efficient alternative. Engineered amine dehydrogenases (AmDHs) have been successfully employed for the asymmetric reductive amination of α-hydroxy ketones to produce chiral vicinal amino alcohols with near-perfect conversion and enantioselectivity. acs.orgacs.org This enzymatic approach offers mild reaction conditions and high specificity, making it an attractive method for industrial applications.

Furthermore, the field of organocatalysis has furnished metal-free methods for the synthesis of these chiral motifs. For example, Brønsted base-catalyzed aldol reactions of glycine (B1666218) Schiff bases can produce syn-β-hydroxy α-amino acids with high diastereo- and enantioselectivity. nih.gov These advancements in catalytic asymmetric synthesis have profoundly impacted the accessibility of chiral butanoate derivatives like (2R,3S)-Methyl 3-amino-2-hydroxybutanoate, facilitating their use in research and development.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H11NO3 |

|---|---|

Molecular Weight |

133.15 g/mol |

IUPAC Name |

methyl (2R,3S)-3-amino-2-hydroxybutanoate |

InChI |

InChI=1S/C5H11NO3/c1-3(6)4(7)5(8)9-2/h3-4,7H,6H2,1-2H3/t3-,4+/m0/s1 |

InChI Key |

ZWEUQQKBVZDPQZ-IUYQGCFVSA-N |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)OC)O)N |

Canonical SMILES |

CC(C(C(=O)OC)O)N |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies for 2r,3s Methyl 3 Amino 2 Hydroxybutanoate and Its Congeners

Chiral Pool-Based Approaches

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials to impart chirality to the target molecule.

Derivatization from Naturally Occurring Carbohydrates

While the direct synthesis of (2R,3S)-Methyl 3-amino-2-hydroxybutanoate from carbohydrates is not extensively detailed in the provided search results, the general strategy of using carbohydrates as chiral precursors is a well-established approach in asymmetric synthesis. For instance, L-arabinose has been used to create chiral templates for synthesizing β-hydroxy-α,α-disubstituted amino acid moieties through reactions like the Overman rearrangement. researchgate.net This highlights the potential of carbohydrates to serve as a source of chirality for constructing complex molecules with multiple stereocenters.

Exploitation of Canonical and Non-Canonical Amino Acids as Precursors

Amino acids are a primary choice for chiral pool synthesis of β-amino-α-hydroxy esters due to their inherent chirality.

Threonine and Allothreonine: L-Threonine, a proteinogenic amino acid, can be converted into its diastereomer, allothreonine, which serves as a precursor for β-hydroxy-α-amino acids. nih.govwikipedia.org For example, L-Threonine was converted in a multi-step synthesis to a protected aminomercaptoalcohol, demonstrating its utility as a chiral building block. nih.govresearchgate.net The diastereospecific formation of L-allo-threonine can be catalyzed by the enzyme serine hydroxymethyltransferase. nih.gov Threonine aldolases are also utilized in the synthesis of β-hydroxy-α-amino acids through the aldol (B89426) condensation of aldehydes and glycine (B1666218). researchgate.netgoogle.com

Glycine Derivatives: Chiral glycine derivatives, often complexed with metals like Ni(II) and Schiff bases, can be alkylated to produce a variety of enantiomerically enriched non-proteinogenic α-amino acids. nih.gov

Strategies Utilizing Chiral Auxiliaries

A chiral auxiliary is a stereogenic group temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org

Pseudoephedrine: (S,S)-(+)-pseudoephedrine is a commonly used chiral auxiliary. researchgate.net It can be reacted with α,β-unsaturated amides in an aza-Michael reaction to produce chiral nonracemic β-amino esters in good yields and enantioselectivities. nih.gov The pseudoephedrine is attached to a carboxylic acid to form an amide, and its chiral influence directs the stereoselective addition of nucleophiles. wikipedia.org

Oxazolidinones: Chiral oxazolidinones, pioneered by Evans, are effective for directing aldol reactions to produce syn-aldol products with high diastereoselectivity. nih.gov This method has been applied to the synthesis of all possible stereoisomers of β-hydroxy γ-amino acids. nih.gov

Camphorsultam: Camphorsultam, also known as Oppolzer's sultam, is another effective chiral auxiliary used in various asymmetric transformations, including Michael additions and Claisen rearrangements, to establish contiguous stereocenters. wikipedia.org

Asymmetric Organocatalysis and Metal-Catalyzed Transformations

These modern synthetic strategies offer powerful alternatives to chiral pool approaches, often providing high levels of stereocontrol through the use of chiral catalysts.

Enantioconvergent Reduction Methodologies for α-Keto Esters

A key strategy for synthesizing anti-β-amino-α-hydroxy esters involves the enantioconvergent reduction of racemic α-keto esters. nih.govnih.gov This approach establishes both stereocenters in a single step. nih.gov The necessary racemic β-amino-α-keto esters can be prepared through a Mannich addition of ethyl diazoacetate to imines, followed by oxidation. nih.govorganic-chemistry.org

Organocatalysis has also emerged as a powerful tool. For instance, a guanidine-bisurea bifunctional organocatalyst has been used for the asymmetric α-amination of β-keto esters with azodicarboxylates, yielding products with high enantioselectivity. beilstein-journals.org

Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH) and Dynamic Kinetic Resolution (DKR-ATH)

Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) is a highly effective method for the stereoselective reduction of ketones. ajchem-b.com When combined with dynamic kinetic resolution (DKR), it allows for the conversion of a racemic mixture into a single, enantiomerically enriched product. thieme-connect.de

This DKR-ATH methodology has been successfully applied to the synthesis of anti-β-amino-α-hydroxy esters from racemic β-amino-α-keto esters. nih.govnih.govcolab.ws The process typically employs a Ru(II) catalyst with a chiral ligand, such as a terphenyl-based catalyst or N-tosyl-1,2-diphenylethylenediamine (TsDPEN). nih.govrsc.org The reaction proceeds with high diastereo- and enantioselectivity for a range of substrates, including those with aromatic and heteroaromatic groups. organic-chemistry.orgthieme-connect.com

The choice of protecting group on the amine can influence the stereochemical outcome, with Boc and Cbz groups offering flexibility and Boc sometimes providing superior enantioselectivity. organic-chemistry.org Various hydrogen sources can be used, including formic acid/triethylamine mixtures and ammonium (B1175870) formate. rsc.org

Below is a table summarizing the results of Ru-catalyzed DKR-ATH for the synthesis of various anti-β-amino-α-hydroxy esters.

| Entry | R Group of Keto Ester | Catalyst | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee %) |

| 1 | Phenyl | Ru(II)-Terphenyl | >95:5 | 99 |

| 2 | 4-Methoxyphenyl | Ru(II)-Terphenyl | >95:5 | 99 |

| 3 | 2-Thienyl | Ru(II)-Terphenyl | >95:5 | 98 |

| 4 | Cyclohexyl | Ru(II)-Terphenyl | 85:15 | 92 |

This table is a representative summary based on findings in the field and may not reflect specific experimental results from a single source.

Molybdenum-Catalyzed Asymmetric Amination of α-Hydroxy Esters

A significant advancement in the synthesis of chiral α-amino acids involves the use of earth-abundant metals like molybdenum. Research has demonstrated that a molybdenum-based catalyst can effectively facilitate the amination of readily available α-hydroxy esters to produce N-protected unnatural α-amino acid esters in high yields. acs.orgnih.govnih.gov This process can be rendered enantioselective through the cooperative catalysis of a chiral molybdenum complex and a chiral phosphoric acid (CPA). nih.govnih.gov

The reaction proceeds via a "hydrogen borrowing" mechanism. The molybdenum catalyst first oxidizes the α-hydroxy ester to an intermediate α-keto ester. This keto ester then reacts with an amine to form an imine, which is subsequently reduced in a stereoselective manner by the molybdenum hydride species generated in the initial oxidation step. This method avoids the need for pre-activated starting materials and offers a highly atom-economical route to chiral amino esters. nih.gov

While this methodology has been primarily applied to the synthesis of α-amino esters, its principles are applicable to the synthesis of β-amino-α-hydroxy esters. By starting with a suitable β-substituted-α-hydroxy ester, this catalytic system could potentially offer a direct route to the desired product scaffold. The versatility of this method is highlighted by its broad substrate scope, accommodating a variety of aromatic and aliphatic amines and α-hydroxy esters. nih.gov

Table 1: Molybdenum-Catalyzed Amination of α-Hydroxy Esters

| α-Hydroxy Ester Substrate | Amine Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Methyl 2-hydroxy-2-phenylacetate | Aniline | Mo(CO)6/dppb/Phosphoric Acid | High | N/A (Achiral) | nih.gov |

| Ethyl 2-hydroxy-2-phenylacetate | 4-Methoxyaniline | Chiral Mo-complex/Chiral Phosphoric Acid (CPA) | Good | High | nih.govnih.gov |

| Methyl 2-hydroxy-3-phenylpropanoate | Benzylamine | Chiral Mo-complex/Chiral Phosphoric Acid (CPA) | Good | High | nih.govnih.gov |

Asymmetric Mannich-Type Reactions and Their Variants

The Mannich reaction, a three-component condensation involving an active hydrogen compound, an aldehyde, and an amine, is a cornerstone for the synthesis of β-amino carbonyl compounds. wikipedia.org Its asymmetric variants have become powerful tools for constructing chiral α-hydroxy-β-amino esters and their precursors. nih.govkyoto-u.ac.jp

One effective strategy is the direct catalytic asymmetric Mannich-type reaction of α-hydroxyketones with imines. For instance, a dinuclear zinc catalyst has been successfully employed to react α-hydroxyketones with N-diphenylphosphinoyl (Dpp) or N-Boc protected imines. nih.gov A key feature of this system is its ability to selectively generate either the anti- or syn-β-amino alcohol diastereomer depending on the choice of the imine's protecting group. Using Dpp-imines typically leads to the anti product, whereas Boc-imines favor the formation of the syn isomer, both with high enantioselectivity. nih.gov

Another approach involves the Mannich addition of ethyl diazoacetate to imines, followed by oxidation, to generate β-amino-α-keto esters. These intermediates can then undergo a dynamic kinetic resolution via Ru(II)-catalyzed asymmetric transfer hydrogenation to yield enantioenriched anti-α-hydroxy-β-amino acid derivatives with high diastereoselectivity and enantioselectivity. organic-chemistry.orgnih.gov Furthermore, the asymmetric addition of glyoxylate (B1226380) cyanohydrin to N-Boc-imines, catalyzed by a sterically-tuned aminobenzothiadiazine, provides adducts that are versatile precursors for various β-amino acid analogues. kyoto-u.ac.jp

Table 2: Asymmetric Mannich-Type Reactions for α-Hydroxy-β-Amino Carbonyl Synthesis

| Nucleophile | Imine | Catalyst | Product Diastereomer | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Hydroxyacetophenone | N-Dpp-benzaldimine | Dinuclear Zinc Complex | anti | 85 | 98 | nih.gov |

| 2-Hydroxyacetophenone | N-Boc-benzaldimine | Dinuclear Zinc Complex | syn | 76 | 94 | nih.gov |

| Glyoxylate Cyanohydrin | N-Boc-imine | Aminobenzothiadiazine | syn | 100 | 57 (initial) | kyoto-u.ac.jp |

| Ethyl Diazoacetate | N-Sulfonyl imine | (intermediate for DKR) | anti (after reduction) | High | High | organic-chemistry.orgnih.gov |

Stereoselective Henry Reactions

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. researchgate.net The resulting β-nitroalcohol products are highly valuable intermediates, as the nitro group can be readily reduced to an amine, providing direct access to 1,2-amino alcohols. The development of catalytic asymmetric versions of the Henry reaction has been a key focus, enabling the stereocontrolled synthesis of compounds like (2R,3S)-Methyl 3-amino-2-hydroxybutanoate. psu.edu

Significant progress has been made using chiral metal complexes as catalysts. For example, lanthanum-(R)-binaphthol complexes have been effectively used in the reaction between nitromethane (B149229) and N-protected α-amino aldehydes. psu.edu This strategy was successfully applied to the synthesis of an intermediate for the HIV protease inhibitors KNI-227 and KNI-272, which contain a 3-amino-2-hydroxy-4-phenylbutanoic acid core structure. The reaction proceeded with high chemical yield and excellent enantioselectivity, demonstrating a viable pathway for producing erythro (syn) 3-amino-2-hydroxy acid derivatives. psu.edu The nitro and protecting groups can then be hydrolyzed to furnish the final amino acid.

Catalytic Asymmetric Hydroamination and Oxyamination Approaches

Catalytic asymmetric methods that introduce both the amine and hydroxyl functionalities across a double bond in a single step are highly efficient for synthesizing 1,2-amino alcohols. The Sharpless Asymmetric Aminohydroxylation (Oxyamination) is a premier example of such a transformation. This reaction utilizes osmium tetroxide (OsO₄) as a catalyst in conjunction with a chiral ligand (typically derived from dihydroquinine or dihydroquinidine) and a nitrogen source (like a salt of an N-halosulfonamide or carbamate) to convert alkenes into vicinal amino alcohols with high regio- and enantioselectivity.

This method was a key step in a concise, asymmetric synthesis of (2R,3R)-3-hydroxyaspartic acid. nih.gov Starting from commercially available trans-ethyl cinnamate, the Sharpless aminohydroxylation installed the adjacent amine and hydroxyl groups with the desired stereochemistry. nih.gov By selecting the appropriate chiral ligand and alkene geometry (E or Z), it is possible to control the absolute and relative stereochemistry of the two newly formed stereocenters, making it a powerful tool for accessing all four possible stereoisomers of a given β-amino-α-hydroxy ester.

Lewis Acid Catalyzed Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) offer remarkable efficiency by combining three or more starting materials in a single operation to form a complex product, thereby minimizing steps and waste. Lewis acid catalysis has been instrumental in developing stereoselective MCRs for the synthesis of α-hydroxy-β-amino acid derivatives. acs.orgnih.gov

A highly efficient and diastereoselective three-component synthesis of syn α-hydroxy-β-amino esters has been developed. acs.orgnih.gov This reaction involves the condensation of an aldehyde, benzylamine, and a ketene (B1206846) silyl (B83357) acetal (B89532) derived from specific lactones, all orchestrated by a Lewis acid catalyst. The protocol was optimized to proceed without the need for isolating intermediates, leading to the desired products in high yield and with excellent diastereoselection. Computational modeling of the key reaction step helped to elucidate the origin of the observed stereoselectivity. nih.gov This approach represents a powerful and convergent strategy for assembling the core structure of (2R,3S)-Methyl 3-amino-2-hydroxybutanoate and its congeners.

Biocatalytic Routes to Chiral Amino-Hydroxybutanoate Derivatives

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering reactions that proceed under mild conditions with often unparalleled stereoselectivity. Enzymes are increasingly used to produce chiral building blocks for the pharmaceutical industry, including amino-hydroxybutanoate derivatives.

Enzyme-Mediated Stereoselective Reductions and Aminations

Enzymes such as carbonyl reductases, transaminases, and imine reductases are particularly well-suited for the synthesis of chiral amino alcohols and their derivatives. acs.orgnih.govfrontiersin.org These biocatalysts can selectively reduce a ketone or introduce an amino group, often with exquisite control over the stereochemical outcome.

One prominent strategy is the asymmetric reduction of a β-amido-α-keto ester. For example, the synthesis of syn-(2S,3R)-methyl-2-(benzamidomethyl)-3-hydroxybutanoate has been achieved via the stereoselective asymmetric hydrogenation of the corresponding 3-oxobutanoate precursor. rsc.org While this example uses a ruthenium complex, biocatalytic reductions using carbonyl reductases or alcohol dehydrogenases offer a green alternative. An engineered carbonyl reductase has been used to fully convert 300 mM of 2-benzoylaminomethyl-3-oxy-butyrate methyl ester into the desired (2S,3R)-hydroxy product with a high space-time yield. acs.org Immobilization of the enzyme further enhanced its stability and reusability, making the process more sustainable. acs.org

Reductive amination, which combines the reduction of a carbonyl with the introduction of an amine, is another powerful biocatalytic approach. Imine reductases (IREDs) have been successfully used for the direct reductive coupling of α-ketoesters and amines to generate N-substituted α-amino esters with high conversion and excellent enantioselectivity. nih.gov Similarly, transaminases (ATAs) can asymmetrically aminate α-hydroxy ketones, providing a direct route to chiral vicinal amino alcohols. frontiersin.orgwhiterose.ac.uk These enzymatic methods, often coupled with cofactor regeneration systems, represent a scalable and environmentally benign pathway to chiral amino-hydroxybutanoate derivatives. mdpi.com

Table 3: Biocatalytic Synthesis of Chiral Amino-Hydroxybutanoate Congeners

| Enzyme Type | Substrate | Product | Conversion (%) | Stereoselectivity | Reference |

|---|---|---|---|---|---|

| Engineered Carbonyl Reductase | 2-Benzoylaminomethyl-3-oxy-butyrate methyl ester | (2S,3R)-BHME | >99 | High | acs.org |

| Imine Reductase (IRED) | α-Ketoester + Amine | N-Substituted α-Amino Ester | High | Excellent ee | nih.gov |

| Amine Dehydrogenase (AmDH) | 3-Hydroxybutan-2-one | (3S)-3-Aminobutan-2-ol | High | 99.4% ee | whiterose.ac.uk |

| Transaminase (ATA) | 4-Hydroxybutan-2-one | (R)-3-Aminobutan-1-ol | High | >99.9% ee | google.com |

Directed Evolution and Enzyme Engineering for Enhanced Stereocontrol

The quest for highly selective and efficient biocatalysts for the synthesis of β-hydroxy-α-amino acids, including (2R,3S)-Methyl 3-amino-2-hydroxybutanoate, has led to significant advancements in directed evolution and enzyme engineering. L-threonine aldolase (B8822740) (LTA) has emerged as a particularly valuable enzyme for catalyzing the formation of these compounds, which feature two chiral centers. acs.orgbohrium.com However, while naturally occurring LTAs often exhibit strict selectivity for the Cα position, their control over the Cβ stereocenter can be less precise, limiting their utility in producing specific diastereomers. acs.orgbohrium.com

To overcome this limitation, researchers have employed strategies like combinatorial active-site saturation testing (CAST) and iterative saturation mutagenesis (ISM). acs.org These techniques allow for the rapid generation and screening of enzyme variants with improved diastereoselectivity. For instance, a study focused on improving the synthesis of L-syn-3-[4-(methylsulfonyl)phenylserine] utilized a CAST/ISM strategy to engineer LTA. acs.org By identifying key amino acid residues in the substrate-binding pocket and performing targeted mutations, a variant named RS1 (Y8H/Y31H/I143R/N305R) was developed. acs.org This engineered enzyme demonstrated a dramatic improvement in diastereoselectivity, achieving a diastereomeric excess (de) of 99.5%. acs.org Such engineered enzymes reshape the active site's binding pocket, leading to enhanced stereochemical control during the carbon-carbon bond formation. acs.orgbohrium.com

These engineered biocatalysts offer a sustainable and efficient alternative to traditional chemical synthesis, capable of producing optically pure β-hydroxy-α-amino acids under mild reaction conditions. tandfonline.com The advancements in enzyme engineering continue to expand the toolkit for synthesizing complex chiral molecules with high precision. tandfonline.com

Table 1: Engineered L-Threonine Aldolase Variants for Enhanced Diastereoselectivity

| Enzyme Variant | Target Product | Diastereomeric Excess (de) | Conversion Rate |

| RS1 (Y8H/Y31H/I143R/N305R) | L-syn-3-[4-(methylsulfonyl)phenylserine] | 99.5% | 73.2% |

Data sourced from studies on the directed evolution of L-threonine aldolase. acs.org

Whole-Cell Biotransformations for (2R,3S)-Methyl 3-amino-2-hydroxybutanoate Synthesis

Whole-cell biotransformations represent a practical and cost-effective approach for the synthesis of β-hydroxy-α-amino acids. This method leverages the enzymatic machinery of microorganisms, such as Escherichia coli, to catalyze desired chemical reactions, thereby avoiding the need for costly and time-consuming enzyme purification. nih.govnih.gov The use of whole cells also facilitates the regeneration of necessary cofactors, which is often a challenge in reactions using isolated enzymes. tudelft.nl

In the context of synthesizing compounds like (2R,3S)-Methyl 3-amino-2-hydroxybutanoate, whole-cell systems expressing enzymes like L-threonine transaldolase (ObiH) have been successfully employed. nih.govnih.gov These systems can achieve the selective synthesis of a diverse range of non-standard amino acids on a preparative scale. nih.govnih.gov For example, a whole-cell platform utilizing ObiH has been shown to effectively catalyze aldol reactions with various aldehydes to produce β-hydroxy-α-amino acids with high diastereoselectivity. nih.gov

One of the key advantages of whole-cell biotransformations is their scalability. nih.gov Research has demonstrated the ability to conduct these reactions on a milligram scale, with the potential for further scale-up. nih.gov The operational simplicity of this approach, combined with its efficiency and selectivity, makes it an attractive option for the industrial production of chiral amino acids. nih.gov

Table 2: Preparative-Scale Synthesis of β-Hydroxy-α-Amino Acids by ObiH in a Whole-Cell System

| Aldehyde Substrate | Product | Isolated Yield |

| Benzaldehyde | Phenylserine | 45% |

| 4-Nitrobenzaldehyde | 4-Nitrophenylserine | 52% |

| 2-Thiophenecarboxaldehyde | 2-Thienylserine | 38% |

Data represents analytical and preparative-scale synthesis using ObiH whole cells. researchgate.net

De Novo Asymmetric Synthesis Strategies

Beyond biocatalytic methods, several de novo asymmetric synthesis strategies have been developed to produce (2R,3S)-Methyl 3-amino-2-hydroxybutanoate and its congeners with high stereochemical purity.

Stereoselective Alkylation and Ring-Opening of Cyclic Precursors (e.g., Isoserine Derivatives, Aziridines)

A prominent strategy involves the stereoselective ring-opening of chiral aziridine (B145994) precursors. Aziridines, being strained three-membered rings, are susceptible to nucleophilic attack, which can proceed with high regio- and stereoselectivity. clockss.orgmdpi.com The synthesis often commences from readily available starting materials that are converted into enantiomerically enriched N-protected (aziridin-2-yl)methylphosphonates. mdpi.com Subsequent regioselective ring-opening with appropriate nucleophiles yields the desired amino acid derivatives. mdpi.com The stereochemical outcome of the ring-opening is typically controlled by the stereochemistry of the starting aziridine, allowing for access to specific diastereomers. nih.gov

Another approach utilizes isoserine derivatives. These can be transformed into cyclic intermediates, which then undergo stereoselective alkylation followed by nucleophilic ring-opening to yield β-amino acids.

Construction via Asymmetric Additions to α,β-Unsaturated Esters

The asymmetric conjugate addition of nitrogen nucleophiles to α,β-unsaturated esters, often referred to as the aza-Michael reaction, is a powerful method for the stereoselective synthesis of β-amino esters. acs.orgnih.gov This approach can be rendered highly diastereoselective by employing a chiral auxiliary attached to the α,β-unsaturated system. acs.org For instance, (S,S)-(+)-pseudoephedrine has been successfully used as a chiral auxiliary in the conjugate addition of nitrogen nucleophiles to α,β-unsaturated amides. acs.orgnih.gov The resulting β-amino amide adducts can then be readily converted to the corresponding β-amino esters with high enantiomeric purity. acs.org

Alternatively, copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds provides another route to enantioenriched β-amino acid derivatives. nih.gov This method relies on a ligand-controlled reversal of hydrocupration regioselectivity to deliver the copper to the β-position, which then reacts with an electrophilic aminating reagent. nih.gov

Approaches from α-Bromo-β-methoxybutyric Acid Derivatives

A plausible synthetic route to (2R,3S)-Methyl 3-amino-2-hydroxybutanoate can be envisioned starting from α-bromo-β-methoxybutyric acid derivatives. This strategy would likely involve the stereoselective introduction of the amino group at the C3 position and the hydroxyl group at the C2 position. A key step would be the nucleophilic substitution of the bromine atom with a nitrogen nucleophile, such as an azide (B81097) or a protected amine. The stereochemistry at the C2 and C3 positions would need to be carefully controlled, potentially through substrate control or the use of a chiral auxiliary. Subsequent functional group manipulations, including demethylation of the methoxy (B1213986) group to reveal the hydroxyl functionality and esterification of the carboxylic acid, would lead to the final product. The success of this approach would hinge on achieving high stereoselectivity in the nucleophilic substitution step to establish the desired (2R,3S) configuration.

Chemical Transformations and Derivatization of 2r,3s Methyl 3 Amino 2 Hydroxybutanoate Scaffolds

Selective Functional Group Manipulations of Amino and Hydroxyl Groups

The presence of both an amino and a hydroxyl group in close proximity necessitates the use of selective protection and deprotection strategies to achieve desired chemical transformations. Orthogonal protecting groups, which can be removed under different conditions, are crucial for manipulating one group while the other remains intact. sigmaaldrich.com

The amino group is typically protected as a carbamate, such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), which renders it non-nucleophilic. organic-chemistry.org These groups are stable under a variety of reaction conditions but can be removed selectively. For instance, the Boc group is labile under acidic conditions (e.g., trifluoroacetic acid), while the Cbz group is commonly removed by catalytic hydrogenation.

The hydroxyl group can be protected as an ether (e.g., benzyl ether, silyl (B83357) ether) or an ester. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are widely used due to their ease of installation and removal using fluoride ion sources (e.g., tetrabutylammonium fluoride).

The selection of a protecting group strategy depends on the planned synthetic route and the stability of the protecting groups to the subsequent reaction conditions.

Table 1: Common Protecting Groups for Amino and Hydroxyl Functions

| Functional Group | Protecting Group | Abbreviation | Typical Deprotection Conditions |

|---|---|---|---|

| Amino | tert-butoxycarbonyl | Boc | Strong Acid (e.g., TFA) |

| Amino | Carboxybenzyl | Cbz | H₂, Pd/C (Hydrogenolysis) |

| Hydroxyl | tert-butyldimethylsilyl | TBDMS | Fluoride Source (e.g., TBAF) |

| Hydroxyl | Benzyl | Bn | H₂, Pd/C (Hydrogenolysis) |

Ester Hydrolysis and Subsequent Amidation or Peptide Coupling

The methyl ester of (2R,3S)-methyl 3-amino-2-hydroxybutanoate can be readily hydrolyzed under basic conditions, typically using an aqueous solution of a hydroxide salt like sodium hydroxide or lithium hydroxide, to yield the corresponding carboxylate salt. Subsequent acidification provides the free carboxylic acid, (2R,3S)-3-amino-2-hydroxybutanoic acid. nih.govguidechem.com

This carboxylic acid is a key intermediate for forming amide bonds through amidation or peptide coupling reactions. Standard peptide coupling reagents can be employed to activate the carboxylic acid, facilitating its reaction with an amine. thermofisher.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and suppress side reactions like racemization. peptide.combachem.com Phosphonium-based reagents like BOP (benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are also highly effective. peptide.com

It is important to note that when coupling α-hydroxy-β-amino acids, the hydroxyl group is often left unprotected. However, this can sometimes lead to lower yields, particularly with sterically hindered amines, due to the formation of side products like homobislactones. nih.gov The choice of a potent activation method, such as EDC-HOAt without the addition of a base, can enhance amide bond formation. nih.gov

Table 2: Selected Peptide Coupling Reagents

| Reagent | Full Name | Typical Use |

|---|---|---|

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Used with additives like HOBt to facilitate amide bond formation. |

| HBTU | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Efficient reagent for both solid-phase and solution-phase peptide synthesis. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Rapid and efficient coupling with less hazardous byproducts than BOP. peptide.com |

Intramolecular Cyclization Reactions for Azacyclic Systems (e.g., β-Lactam Formation)

The structural framework of (2R,3S)-methyl 3-amino-2-hydroxybutanoate is well-suited for intramolecular cyclization to form various nitrogen-containing heterocyclic systems, known as azacycles. A prominent example is the synthesis of β-lactams (2-azetidinones), which are core structural motifs in many important antibiotics. researchgate.net

The formation of a β-lactam from a β-amino ester typically requires activation of the amino group and subsequent intramolecular nucleophilic attack on the ester carbonyl. More commonly, the ester is first hydrolyzed to the carboxylic acid. The resulting β-amino acid can then be cyclized. For instance, after suitable protection of the C2-hydroxyl group, the β-amino acid can undergo cyclization. One classical method for this transformation is the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine. mdpi.com Alternatively, base-promoted cyclization of β-amino esters can also yield β-lactams. The stereochemistry of the starting material directly influences the stereochemistry of the resulting cyclic product.

Stereochemical Inversion and Retention Strategies at Chiral Centers

The two chiral centers (C2 and C3) of (2R,3S)-methyl 3-amino-2-hydroxybutanoate offer opportunities for stereochemical modification through reactions that proceed with either inversion or retention of configuration. Such strategies are vital for accessing all possible stereoisomers of a target molecule.

A well-established method for achieving inversion of configuration at a secondary alcohol center is the Mitsunobu reaction. organic-chemistry.orgchem-station.comyoutube.com This reaction allows for the conversion of the C2-hydroxyl group into various other functional groups with a complete inversion of its stereochemistry. orgsyn.org The reaction typically involves triphenylphosphine (PPh₃), a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD), and a suitable nucleophile (e.g., benzoic acid or its derivatives). chem-station.comyoutube.com The alcohol is activated in situ and subsequently displaced by the nucleophile via an Sₙ2 mechanism, resulting in the inversion of the stereocenter. organic-chemistry.orgchem-station.com

Strategies for retention of stereochemistry often involve reaction sequences where the chiral center is not directly involved in bond-breaking or bond-forming events or through double inversion mechanisms.

Conversion to Structurally Related Chiral Building Blocks

(2R,3S)-Methyl 3-amino-2-hydroxybutanoate serves as a precursor for the synthesis of other valuable chiral building blocks. enamine.netsigmaaldrich.com The functional groups on the scaffold can be modified to produce a variety of synthons.

For example:

Oxidation of the secondary alcohol at C2 to a ketone provides a chiral β-amino ketone, a versatile intermediate in organic synthesis.

Reduction of the methyl ester to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄) yields the corresponding chiral amino diol.

Conversion to Aziridines: Through appropriate functional group manipulation, such as converting the hydroxyl group into a good leaving group, intramolecular cyclization can lead to the formation of chiral aziridines. rsc.org

These transformations expand the utility of (2R,3S)-methyl 3-amino-2-hydroxybutanoate beyond its direct use, establishing it as a foundational molecule for accessing a wide array of other chiral intermediates. nih.govresearchgate.net

Strategic Applications of 2r,3s Methyl 3 Amino 2 Hydroxybutanoate As a Chiral Building Block

Role in the Total Synthesis of Complex Natural Products as Key Intermediates

β-Hydroxy-α-amino acids are crucial structural motifs found in a multitude of natural products that exhibit potent biological activities, including antimicrobial and anti-cancer properties. google.com The defined stereochemistry of compounds like (2R,3S)-Methyl 3-amino-2-hydroxybutanoate makes them invaluable starting materials for the enantioselective synthesis of these complex targets. While direct total syntheses employing this specific methyl ester are not extensively documented in readily available literature, the strategic importance of the core β-amino-α-hydroxy acid unit is well-established. Synthetic chemists utilize these building blocks to introduce key stereocenters with high fidelity, significantly streamlining the total synthesis of intricate natural products. The presence of orthogonal protecting groups on the amino and hydroxyl functionalities, as well as the carboxyl group, allows for selective manipulation and elaboration into more complex intermediates.

Design and Synthesis of Peptidomimetics and Modified β-Amino Acid Derivatives

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy for the development of peptidomimetics with enhanced metabolic stability, receptor affinity, and bioavailability. β-Amino acids, in particular, are of significant interest as they can induce unique secondary structures in peptides, such as helices and turns, which can mimic the bioactive conformations of natural peptide ligands. nih.gov

(2R,3S)-Methyl 3-amino-2-hydroxybutanoate serves as an excellent precursor for the synthesis of various modified β-amino acid derivatives. For instance, a patented process describes the synthesis of (2S, 3R)-2-aminomethyl-3-hydroxybutyric acid, a key intermediate for carbapenem (B1253116) and penem (B1263517) antibiotics, starting from a derivative of (2R, 3S)-2-benzoyl aminomethyl-ethyl 3-hydroxybutanoate. google.com This transformation highlights the utility of the (2R,3S)-3-amino-2-hydroxybutanoate scaffold in accessing other valuable chiral amino acid derivatives through stereochemical manipulation.

The general synthetic utility for creating modified β-amino acids is summarized in the table below:

| Starting Material Analogue | Transformation | Product | Application | Reference |

| (2R, 3S)-2-benzoyl aminomethyl-ethyl 3-hydroxybutanoate | Configuration inversion | (2S, 3R)-2-aminomethyl-3-hydroxybutyric acid | Intermediate for carbapenem and penem antibiotics | google.com |

This example underscores the potential of (2R,3S)-Methyl 3-amino-2-hydroxybutanoate as a starting point for the synthesis of a diverse range of β-amino acid derivatives for incorporation into peptidomimetic drugs.

Precursors for Chiral Ligands and Organocatalysts in Asymmetric Synthesis

The development of novel chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis. Amino acids and their derivatives are attractive scaffolds for the design of such chiral molecules due to their ready availability in enantiomerically pure forms and the presence of multiple functional groups for modification.

(2R,3S)-Methyl 3-amino-2-hydroxybutanoate possesses both a secondary amine and a hydroxyl group, which can be readily functionalized to create bidentate ligands for transition metal catalysis. For example, N-diphenylphosphinoamino acid esters have been successfully prepared and utilized as monodentate and bidentate ligands in various metal complexes, including those of platinum, rhodium, and gold. st-andrews.ac.uk The synthesis of such phosphine (B1218219) ligands from amino acid esters proceeds with retention of configuration, ensuring the transfer of chirality to the resulting metal complex. st-andrews.ac.uk

Furthermore, amino acid derivatives are widely used as organocatalysts. researchgate.net The bifunctional nature of these molecules, containing both an acidic and a basic site, allows them to mimic enzymatic catalysis and promote a variety of asymmetric transformations with high enantioselectivity. researchgate.net While specific organocatalysts derived directly from (2R,3S)-Methyl 3-amino-2-hydroxybutanoate are not prominently featured in the literature, its structural motifs are analogous to those found in highly successful organocatalysts, suggesting its potential as a precursor for novel catalytic systems.

Utility in the Construction of Advanced Pharmaceutical Intermediates and Scaffolds (e.g., Florfenicol precursor)

The structural framework of (2R,3S)-Methyl 3-amino-2-hydroxybutanoate is present in numerous pharmaceutical agents. A notable example is the veterinary antibiotic Florfenicol, which is D-(threo)-1-p-methylsulfonyl phenyl-2-dichloroacetamido-3-fluoro-1-propanol. google.com The core of Florfenicol contains a 1-phenyl-2-amino-1,3-propanediol moiety, which is structurally related to the 3-amino-2-hydroxybutanoate scaffold.

The synthesis of Florfenicol often involves the key intermediate D-threo-p-methylsulfonylphenylserine ethyl ester. google.com While this intermediate is typically prepared through other routes, the structural analogy highlights the importance of the threo-relationship between the amino and hydroxyl groups for biological activity. The synthetic strategies developed for compounds like (2R,3S)-Methyl 3-amino-2-hydroxybutanoate can inform and enable the construction of similar advanced pharmaceutical intermediates and scaffolds. The demand for enantiomerically pure building blocks with this specific stereochemical arrangement is driven by the need to synthesize complex drug molecules with high stereochemical purity to ensure optimal efficacy and minimize off-target effects.

Synthetic Routes to Structurally Defined Complex Molecular Architectures (e.g., Bestatin, Taxol, Balanol (B57124) fragments)

The utility of (2R,3S)-Methyl 3-amino-2-hydroxybutanoate and its derivatives as chiral building blocks is further exemplified by their application in the synthesis of fragments of complex natural products.

Bestatin: (-)-Bestatin is a natural dipeptide that acts as an inhibitor of aminopeptidases. A key component of its structure is (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid. A novel synthesis of (-)-Bestatin was achieved starting from L-aspartic acid, where a key step involved the stereoselective hydroxylation and subsequent Mitsunobu inversion to yield a (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid derivative. nih.gov This highlights the importance of the 3-amino-2-hydroxy acid scaffold in constructing this important natural product.

Taxol: The anticancer drug Taxol (Paclitaxel) possesses a complex side chain at the C-13 position, which is crucial for its biological activity. A key intermediate in the chemoenzymatic synthesis of this side chain is an N-benzoyl-(2R,3S)-3-phenylisoserine ester. google.com This intermediate can be prepared from (2R,3S)- and (2S,3R)-enantiomers of trans-β-phenylglycidic esters. google.com The synthesis of syn-3-amino-2-hydroxy esters, which are key intermediates for the Taxol side chain, has been achieved with high enantioselectivity through chemoenzymatic methods. researchgate.net

Balanol: Balanol is a potent inhibitor of protein kinase C (PKC) with a complex molecular architecture that includes a hexahydroazepine ring system. nih.gov While a direct synthesis from (2R,3S)-Methyl 3-amino-2-hydroxybutanoate is not reported, the synthesis of the key fragments of balanol, the azepane and benzophenone (B1666685) cores, has been the subject of extensive research. nih.gov The chiral amino and hydroxyl functionalities of our title compound make it a conceptually viable starting point for the synthesis of substituted azepane fragments found in balanol and its analogues.

The following table summarizes the key applications of related building blocks in the synthesis of complex molecular architectures:

| Target Molecule/Fragment | Key Intermediate Derived from a Related Scaffold | Synthetic Application | Reference |

| (-)-Bestatin | (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid derivative | Total synthesis | nih.gov |

| Taxol C-13 Side Chain | N-benzoyl-(2R,3S)-3-phenylisoserine ester | Chemoenzymatic synthesis | google.com |

| Balanol (Fragment) | Substituted hexahydroazepine | Conceptual synthetic precursor | nih.gov |

Mechanistic and Computational Investigations of Reactions Involving 2r,3s Methyl 3 Amino 2 Hydroxybutanoate

Elucidation of Stereoselective Reaction Pathways and Catalytic Cycles

The stereoselective synthesis of molecules is paramount in fields like pharmaceuticals, where a specific stereoisomer is often responsible for the desired biological activity. (2R,3S)-Methyl 3-amino-2-hydroxybutanoate is frequently involved in reactions where controlling the stereochemical outcome is essential.

Stereoselective reaction pathways are often elucidated through a combination of experimental techniques and computational modeling. For instance, in asymmetric synthesis, chiral catalysts are employed to favor the formation of one stereoisomer over others. The catalytic cycle for such a reaction typically involves the formation of a catalyst-substrate complex, followed by one or more stereochemistry-determining steps, and finally, product release and catalyst regeneration.

Key aspects of these pathways that are investigated include:

Catalyst-Substrate Interactions: The precise way the substrate, such as a derivative of (2R,3S)-Methyl 3-amino-2-hydroxybutanoate, binds to the catalyst is fundamental to inducing asymmetry. Non-covalent interactions like hydrogen bonding and steric hindrance play a critical role.

Diastereodivergence: In some cases, slight modifications to a catalyst's structure can lead to the formation of different diastereomers from the same starting materials. For example, using a C2 symmetric catalyst might favor an anti product, while a C1 symmetric catalyst could yield the syn product. nih.gov This highlights the subtle interplay of steric and electronic factors within the catalyst's binding pocket. nih.gov

Biocatalysis: Enzymes, such as L-threonine aldolases (LTAs), are highly efficient and selective catalysts. nih.gov The catalytic cycle of these enzymes involves the formation of a Schiff base between the amino acid and the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor, leading to a nucleophilic intermediate that can react with electrophiles. nih.govwisc.edu The enzyme's active site creates a chiral environment that dictates the stereochemical outcome of the reaction with high fidelity. wisc.edu

Studies on biocatalytic processes have shown that enzymes like N-acetyl neuraminic acid lyase (NAL) variants can catalyze reactions with high stereoselectivity, enabling the synthesis of specific diastereomeric products. The elucidation of these complex enzymatic cycles is crucial for their application in industrial chemical synthesis. researchgate.net

Quantum Mechanical Calculations for Understanding Reactivity and Stereoselectivity

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are instrumental in providing a molecular-level understanding of chemical reactions. These calculations can model electronic structure, determine the geometries of reactants, intermediates, and transition states, and calculate the associated energies, thereby mapping out the entire reaction pathway.

For reactions involving (2R,3S)-Methyl 3-amino-2-hydroxybutanoate, QM calculations are used to:

Analyze Transition State Geometries: The energy difference between transition states leading to different stereoisomers determines the stereoselectivity of a reaction. DFT calculations can accurately predict these energy barriers. For example, in aza-Henry reactions, the catalyst can act as a hydrogen bond donor to the ester group, stabilizing the transition state that leads to the preferred anti-diastereomer. nih.gov

Explain Catalyst Effects: QM can rationalize why different catalysts produce different stereochemical outcomes. By modeling the catalyst-substrate complexes, researchers can identify key interactions, such as hydrogen bonds or steric clashes, that favor one reaction pathway over another. nih.govnih.gov

Predict Reactivity: Theoretical studies can explain the regioselectivity and reactivity of molecules. unesp.br Calculations can reveal how factors like negative hyperconjugation stabilize transition states or how steric hindrance from certain groups can influence the activation energy of a reaction. nih.gov

A study on threonine residue stereoinversion used DFT calculations to investigate the reaction pathways. nih.gov The calculations helped to determine activation energies and showed that the infrequency of this reaction in vivo might be due to steric hindrance from the γ-methyl group. nih.gov

| Computational Method | Primary Application | Key Insights Provided | Example Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculating electronic structure and reaction energy profiles. | Transition state energies, reaction barriers, catalyst-substrate interactions, stereochemical rationales. | nih.govnih.gov |

| Ab initio Methods | High-accuracy energy calculations for small systems. | Analysis of isomeric structures, ion-molecule complexes, and dissociation pathways. | nih.gov |

| Intrinsic Reaction Coordinate (IRC) | Confirming connections between transition states and minima. | Validation that a calculated transition state correctly connects reactants and products on the potential energy surface. | nih.govnih.gov |

Molecular Dynamics Simulations of Enzyme-Substrate Interactions in Biocatalytic Processes

While QM methods are excellent for studying the details of a chemical reaction at a static point, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD is particularly useful for studying large systems like enzymes, which are often used to catalyze reactions involving (2R,3S)-Methyl 3-amino-2-hydroxybutanoate and its derivatives.

MD simulations can reveal:

Conformational Changes: Enzymes are not rigid structures; they undergo conformational fluctuations that are often essential for their catalytic function. marquette.edu MD simulations can track how an enzyme's shape changes upon substrate binding and throughout the catalytic cycle. wisc.edu

Substrate Binding and Product Release: These simulations can model the entire process of a substrate entering the active site, binding in a productive orientation, reacting, and the subsequent release of the product. This helps to understand the factors controlling substrate specificity and turnover rates.

Solvent Effects: The role of solvent molecules, particularly water, in mediating interactions and stabilizing intermediates can be explicitly modeled.

Enzyme Stability and Engineering: MD simulations can be used to predict how mutations might affect an enzyme's stability or activity, guiding protein engineering efforts to create more efficient biocatalysts. wisc.edu

For example, MD simulations combined with mutagenesis studies of the enzyme L-threonine transaldolase (LTTA) revealed that a structural rearrangement is associated with the entry of L-threonine into the catalytic cycle, providing a basis for understanding its unique reactivity. wisc.edu Similarly, simulations have been used to assess the stability of protein-ligand complexes, which is crucial for designing potent enzyme inhibitors. nih.gov

Transition State Analysis and Reaction Coordinate Studies in Asymmetric Synthesis

The transition state is the highest energy point along a reaction coordinate and represents the critical bottleneck of a chemical transformation. The structure and energy of the transition state dictate the rate and selectivity of a reaction. Transition state analysis is therefore a cornerstone of mechanistic chemistry.

In the context of asymmetric synthesis involving (2R,3S)-Methyl 3-amino-2-hydroxybutanoate, this analysis involves:

Identifying the Stereochemistry-Determining Step: This is the first irreversible step in a reaction sequence that establishes a new chiral center. Computational studies focus on the transition state of this specific step.

Mapping the Reaction Coordinate: The reaction coordinate is the minimum energy path that connects reactants to products via the transition state. researchgate.net By calculating the energy along this path, chemists can create a reaction energy profile that visualizes the activation barriers and the energies of any intermediates.

Using Computational Tools: Methods like DFT are employed to locate and characterize transition state structures. nih.gov Techniques such as Intrinsic Reaction Coordinate (IRC) calculations are then used to confirm that the identified transition state correctly connects the reactant and product states. nih.govnih.gov Born-Oppenheimer molecular dynamics (BOMD) can also be used to search for low-energy transition states and analyze reaction trajectories. nih.gov

Emerging Trends and Future Perspectives in Research on 2r,3s Methyl 3 Amino 2 Hydroxybutanoate

Development of Novel and Sustainable Catalytic Systems for Efficient Synthesis

The pursuit of green and sustainable chemical processes has spurred the development of novel catalytic systems for the synthesis of chiral molecules like (2R,3S)-Methyl 3-amino-2-hydroxybutanoate. A significant trend is the increasing use of biocatalysis, which employs enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild conditions. nih.gov Enzymes such as transaminases, lipases, and aldolases are being explored for the asymmetric synthesis of β-amino-α-hydroxy esters. nih.govnih.gov These biocatalytic methods offer an environmentally benign alternative to traditional chemical syntheses, which often rely on stoichiometric reagents and harsh reaction conditions.

Chemoenzymatic strategies, which combine the advantages of both chemical and enzymatic catalysis, are also gaining prominence. This approach can provide access to a wider range of substrates and transformations than either methodology alone. For instance, a chemical step might be used to prepare a precursor that is then stereoselectively converted to the desired product by an enzyme.

Furthermore, the development of novel chemocatalysts remains a vibrant area of research. A notable example is the "hydrogen borrowing" methodology, which enables the formation of carbon-nitrogen bonds in a waste-free manner. springernature.com This strategy has been applied to the synthesis of β-amino acid esters from β-hydroxyl acid esters, representing a sustainable route for the production of compounds structurally related to (2R,3S)-Methyl 3-amino-2-hydroxybutanoate. springernature.com

A comparative overview of different catalytic approaches is presented in the table below.

| Catalytic System | Key Features | Advantages | Challenges |

| Biocatalysis | Utilizes enzymes or whole cells. | High stereoselectivity, mild reaction conditions, environmentally friendly. | Limited substrate scope, potential for enzyme inhibition. |

| Chemoenzymatic Synthesis | Combines chemical and enzymatic steps. | Broader applicability, leverages the strengths of both catalysis types. | Requires careful process integration and optimization. |

| "Hydrogen Borrowing" Catalysis | Waste-free C-N bond formation. | High atom economy, sustainable approach. | Catalyst development and optimization for specific substrates. |

Integration of Flow Chemistry and Continuous Processing for Scalable Production

The transition from batch to continuous manufacturing is a key trend in the pharmaceutical and fine chemical industries, driven by the need for safer, more efficient, and scalable processes. Flow chemistry, where reactions are performed in continuous-flow reactors, offers numerous advantages for the synthesis of (2R,3S)-Methyl 3-amino-2-hydroxybutanoate and other chiral intermediates. rsc.orgnih.gov

Research has demonstrated the successful application of continuous-flow systems for the synthesis of β-amino acid esters using immobilized lipases. mdpi.com This approach significantly reduces reaction times compared to batch processes and allows for straightforward scalability by extending the operation time or by "numbering-up" (using multiple reactors in parallel). mdpi.com The integration of in-line purification and analysis techniques further enhances the efficiency of continuous manufacturing, paving the way for automated and on-demand synthesis.

The benefits of continuous processing for the synthesis of chiral amino esters are summarized below.

| Parameter | Batch Processing | Continuous Flow Processing |

| Reaction Time | Often several hours to days. | Significantly reduced, from hours to minutes. mdpi.com |

| Scalability | Challenging, often requires re-optimization. | More straightforward through extended operation or numbering-up. |

| Process Control | Limited control over temperature and mixing gradients. | Precise control over reaction parameters. |

| Safety | Potential for thermal runaways in large-scale reactions. | Inherently safer due to small reaction volumes. |

| Catalyst Reuse | Often requires separate catalyst recovery steps. | Facilitated by immobilized catalysts. |

Application of Machine Learning and Artificial Intelligence in Reaction Design and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. sciety.orgpreprints.org These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict outcomes, thereby accelerating the discovery and optimization of synthetic routes to complex molecules like (2R,3S)-Methyl 3-amino-2-hydroxybutanoate. beilstein-journals.org

In the context of asymmetric catalysis, ML algorithms can be trained to predict the enantioselectivity of a reaction based on the structure of the substrate, catalyst, and reagents. azorobotics.com This allows for the in silico screening of large libraries of catalysts to identify the most promising candidates for a specific transformation. azorobotics.com The combination of high-throughput experimentation with ML provides a powerful workflow for the rapid optimization of stereoselective reactions. chemrxiv.org As more high-quality reaction data becomes available, the predictive power of these models is expected to increase, further enhancing their utility in synthetic chemistry. beilstein-journals.org

Exploration of New Chemical Reactivities and Derivatization Pathways

While established methods for the synthesis of β-amino-α-hydroxy esters exist, researchers are continuously exploring new chemical reactions and derivatization pathways to access novel analogs and expand the chemical space around (2R,3S)-Methyl 3-amino-2-hydroxybutanoate. This exploration is crucial for the discovery of new bioactive molecules and for the development of compounds with tailored properties.

One area of focus is the development of novel C-C bond-forming reactions to construct the carbon skeleton of the target molecule. This includes advancements in aldol (B89426) and Mannich-type reactions, which are powerful tools for the stereoselective synthesis of 1,2-aminoalcohols. nih.govorganic-chemistry.orgrsc.org The use of novel catalysts and reaction conditions in these transformations can lead to improved diastereoselectivity and enantioselectivity.

Furthermore, derivatization of the amino and hydroxyl groups of (2R,3S)-Methyl 3-amino-2-hydroxybutanoate opens up a wide range of possibilities for creating new molecules. For example, the amino group can be acylated, alkylated, or incorporated into heterocyclic systems. The hydroxyl group can be etherified, esterified, or used as a handle for further functionalization. These derivatization strategies are essential for structure-activity relationship (SAR) studies in drug discovery and for the synthesis of advanced materials.

Key synthetic strategies for accessing and derivatizing β-amino-α-hydroxy esters are outlined below.

| Reaction Type | Description | Application |

| Aldol Reaction | Carbon-carbon bond formation between an enolate and a carbonyl compound. | Synthesis of the β-hydroxy carbonyl moiety. nih.gov |

| Mannich Reaction | Aminoalkylation of a carbon acid. | Introduction of the amino group. organic-chemistry.org |

| Sharpless Asymmetric Aminohydroxylation | Stereoselective introduction of amino and hydroxyl groups across a double bond. | Direct synthesis of β-amino-α-hydroxy esters. researchgate.net |

| N-Acylation/Alkylation | Modification of the amino group. | SAR studies, synthesis of peptides and other derivatives. |

| O-Etherification/Esterification | Modification of the hydroxyl group. | Prodrug design, modulation of physicochemical properties. |

Multi-Omics Integration for Enhanced Biocatalytic Production

For the biocatalytic production of (2R,3S)-Methyl 3-amino-2-hydroxybutanoate, advancements in systems and synthetic biology are offering powerful tools to engineer microorganisms for enhanced efficiency and productivity. Multi-omics approaches, which involve the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics data, provide a holistic view of the cellular processes involved in the biosynthesis of a target molecule. mdpi.com

By understanding the metabolic network of a production host, such as Escherichia coli or Corynebacterium glutamicum, researchers can identify metabolic bottlenecks and competing pathways that limit the yield of the desired product. mdpi.comresearchgate.net Metabolic engineering strategies can then be employed to rationally modify the host's genetic makeup. nih.gov This may involve overexpressing genes encoding key enzymes in the biosynthetic pathway, deleting genes of competing pathways, and optimizing the supply of precursors and cofactors. researchgate.netresearchgate.net

Synthetic biology tools, such as CRISPR-based gene editing, allow for precise and efficient modification of the host genome. nih.gov Furthermore, the construction of novel biosynthetic pathways by combining genes from different organisms can lead to the production of non-natural amino acid derivatives. The integration of multi-omics data with computational modeling allows for the in silico design of optimized production strains, accelerating the development cycle of industrial biocatalytic processes. mdpi.com This data-driven approach is crucial for creating robust and economically viable microbial cell factories for the sustainable production of valuable chiral chemicals.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare (2R,3S)-Methyl 3-amino-2-hydroxybutanoate?

- Methodology : The compound can be synthesized via esterification of the corresponding hydroxy acid followed by amination. For example, methyl esters of stereoisomeric hydroxy acids (e.g., (2R,3S)-3-hydroxy-2-methylbutanoic acid) are prepared by reacting the acid with methanol under acidic conditions. The amino group is introduced using reductive amination or via substitution reactions with protected amines, as seen in analogous syntheses of methyl amino esters .

- Key Steps :

- Use of chiral starting materials to retain stereochemistry.

- Purification via reverse-phase (C18) chromatography or silica gel chromatography to isolate the product .

Q. How is the stereochemical configuration of (2R,3S)-Methyl 3-amino-2-hydroxybutanoate verified?

- Methodology : X-ray crystallography is the gold standard for confirming absolute configuration. For instance, chirality alerts in crystallographic refinement (e.g., C3 and C4 in related structures) can validate the (2R,3S) configuration .

- Alternative Methods :

- Chiral HPLC or NMR with chiral shift reagents to differentiate enantiomers.

- Comparison of NMR coupling constants (e.g., J values for vicinal protons) with literature data for stereoisomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR) for this compound?

- Methodology :

- Cross-Validation : Compare experimental NMR data (e.g., δ 1.17–1.24 ppm for methyl groups in CDCl₃) with published spectra of stereoisomers. Discrepancies may arise from solvent effects or impurities .

- Chiral Derivatization : Convert the compound into diastereomers using a chiral derivatizing agent (e.g., Mosher’s acid chloride) and analyze via ¹H-NMR to resolve overlapping signals .

Q. What analytical techniques are suitable for quantifying (2R,3S)-Methyl 3-amino-2-hydroxybutanoate in complex biological matrices?

- Methodology :

- Derivatization-GC/MS : Extract the compound at basic pH to separate it from esters, derivatize into volatile methyl esters, and quantify via gas chromatography with mass spectrometry (GC-MS) .

- HPLC-UV/FLD : Use reverse-phase HPLC with a chiral column (e.g., Chiralpak AD-H) and UV/fluorescence detection for high sensitivity in biological samples .

Q. How does the stereochemistry of (2R,3S)-Methyl 3-amino-2-hydroxybutanoate influence its reactivity in peptide coupling reactions?

- Methodology :

- Steric Effects : The (2R,3S) configuration may hinder coupling at the α-amino group due to steric bulk from the adjacent hydroxy and methyl groups.

- Protection Strategies : Use orthogonal protecting groups (e.g., Fmoc for the amino group and tert-butyldimethylsilyl for the hydroxy group) to direct reactivity during solid-phase peptide synthesis .

Tables for Key Data

Table 1 : Comparison of NMR Data for (2R,3S) vs. (2S,3R) Stereoisomers

| Proton Position | (2R,3S)-Isomer (δ, ppm) | (2S,3R)-Isomer (δ, ppm) |

|---|---|---|

| CH₃ (C2) | 1.17–1.24 (d) | 1.21–1.27 (d) |

| CH₃ (C3) | 1.19–1.20 (d) | 1.24–1.27 (d) |

| C2-H | 3.89–3.96 (pent.) | 3.71 (s) |

Table 2 : Purification Methods for Synthetic Intermediates

| Step | Method | Yield |

|---|---|---|

| Esterification | Silica Gel Chromatography | 40–56% |

| Amination | C18 Reverse-Phase Chromatography | 100% (HCl salt) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.